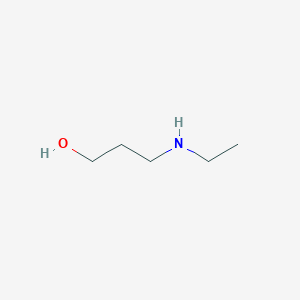

3-(ethylamino)-1-Propanol

描述

Contextualization within Amino Alcohol Chemistry

Amino alcohols are a significant class of organic compounds that contain both an amine and an alcohol functional group. This dual functionality imparts a unique combination of chemical and physical properties, making them valuable intermediates in organic synthesis. 3-(ethylamino)-1-Propanol, with its ethylamino group at one end of a propanol (B110389) backbone, is a clear exemplar of this class. The presence of both a basic amino group and a nucleophilic hydroxyl group allows it to participate in a wide array of chemical transformations. This bifunctionality is central to its utility in various research and industrial applications.

Historical Perspective of Propanolamine (B44665) Research

The investigation of propanolamines is part of the broader history of amino alcohol research, which gained momentum in the early 20th century. A prominent example from this class is Phenylpropanolamine (PPA), which was first synthesized around 1910. wikipedia.org The initial research into PPA focused on its pharmacological effects, leading to its patenting as a mydriatic in 1913 and the characterization of its pressor effects in the following decades. wikipedia.org While not the same molecule, the historical trajectory of PPA highlights the long-standing interest in propanolamine structures for their biological and chemical activities. Early research in the 1930s also identified propanolamine as a chemical constituent of the ergot alkaloid ergobasine, alongside lysergic acid, which spurred further investigation into the synthesis of artificial ergot alkaloids. ebsco.com This historical context underscores the foundational role that propanolamine research has played in the development of both synthetic chemistry and pharmacology.

Overview of Research Significance

The research significance of this compound stems from its role as a versatile building block in the synthesis of more complex molecules. Its primary importance lies in its application as a key intermediate in the production of pharmaceutical compounds and as a functional molecule in materials science.

One of the most notable applications of this compound is in the synthesis of antimalarial drugs, specifically as a precursor to amodiaquine (B18356) analogs. nih.govresearchgate.net The urgent need for new antimalarial drugs due to rising parasite resistance has driven research into novel synthetic routes and analogs of existing drugs. nih.gov The use of this compound in these syntheses demonstrates its critical role in medicinal chemistry.

Furthermore, the structural features of this compound make it a candidate for use as a corrosion inhibitor. Organic compounds containing nitrogen and oxygen atoms are known to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netscielo.org.mx Research in this area explores the effectiveness of various amino alcohols in protecting metals, such as mild steel, from corrosive environments. researchgate.netmdpi.com

The compound also serves as a valuable intermediate in fine chemical synthesis, where its dual functional groups can be selectively reacted to build more complex molecular architectures. This utility extends to the development of various organic compounds with potential applications in materials science and other areas of chemical research.

Structure

3D Structure

属性

IUPAC Name |

3-(ethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-2-6-4-3-5-7/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXBSCUQZWUZDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314127 | |

| Record name | 3-(Ethylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42055-16-3 | |

| Record name | 3-(Ethylamino)propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42055-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethylamino)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethylamino)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Ethylamino 1 Propanol and Its Analogues

Direct Synthesis Pathways for 3-(ethylamino)-1-Propanol

The direct synthesis of this compound involves the formation of the secondary amine from a primary amine precursor, 3-amino-1-propanol, or the construction of the aminopropanol (B1366323) backbone from smaller fragments.

Alkylation Approaches for N-Alkylated Propanolamines

The N-alkylation of primary amines is a fundamental transformation for producing secondary amines. The synthesis of this compound can be achieved by the direct ethylation of commercially available 3-amino-1-propanol. orgsyn.orgsigmaaldrich.com However, a significant challenge in the N-alkylation of primary amines is preventing undesired overalkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

To address this, methodologies focused on mono-selective N-alkylation have been developed. researchgate.net These often employ transition metal catalysts, such as ruthenium-based complexes, which can facilitate the "borrowing hydrogen" or "hydrogen autotransfer" mechanism when using alcohols as alkylating agents. researchgate.net In this approach, the alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the primary amine. This method is highly atom-economical and environmentally benign. Alternatively, traditional alkylating agents like ethyl halides can be used, though careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

| Method | Alkylating Agent | Catalyst/Reagent | Key Features & Challenges | Reference |

|---|---|---|---|---|

| Direct Alkylation | Ethyl Halide (e.g., C₂H₅Br) | Base (e.g., K₂CO₃) | Simple procedure; risk of overalkylation to tertiary amines and quaternary salts. | researchgate.net |

| Borrowing Hydrogen Catalysis | Ethanol (B145695) | Ruthenium or Iridium Pincer Complexes | High atom economy, produces water as the only byproduct; requires catalyst. | researchgate.net |

Reductive Amination Protocols for Amino Alcohol Formation

Reductive amination is a highly versatile and widely used method for forming C-N bonds. To synthesize this compound, this protocol involves the reaction of 3-hydroxypropanal (B37111) with ethylamine (B1201723). googleapis.comnih.gov This reaction proceeds in two main stages: the initial formation of a Schiff base (imine) or enamine intermediate via nucleophilic addition, followed by the reduction of this intermediate to the final secondary amine. googleapis.com

The precursor, 3-hydroxypropanal, is an accessible aldehyde, also known as reuterin. nih.govnih.gov A variety of reducing agents can be employed for the second step. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they can selectively reduce the iminium ion in the presence of the starting aldehyde. googleapis.com Alternatively, catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Nickel, Palladium) can be used, often allowing for a one-pot reaction where the amine, aldehyde, and catalyst are combined under a hydrogen atmosphere. googleapis.comgoogle.com

| Step | Reactants | Intermediate | Reducing Agent | Product | Reference |

|---|---|---|---|---|---|

| 1. Imine Formation | 3-Hydroxypropanal + Ethylamine | N-ethyl-3-hydroxypropan-1-imine | N/A | N/A | googleapis.com |

| 2. Reduction | N-ethyl-3-hydroxypropan-1-imine | N/A | H₂/Ni, NaBH₃CN, etc. | This compound | googleapis.comgoogle.com |

Epoxide Ring-Opening Reactions with Amines

The ring-opening of epoxides (oxiranes) with amines is a classic method for synthesizing β-amino alcohols (1,2-amino alcohols). However, to synthesize a γ-amino alcohol (1,3-amino alcohol) like this compound, a similar strategy can be applied to the ring-opening of a four-membered heterocycle, azetidine (B1206935). The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack, providing a robust pathway for the synthesis of 1,3-disubstituted propane (B168953) derivatives. rsc.org

A general synthetic route starts with 3-amino-1-propanol. researchgate.net The synthesis involves several steps:

Protection: The nitrogen of 3-amino-1-propanol is protected with a suitable group (e.g., trityl). researchgate.net

Activation: The terminal hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate.

Cyclization: An intramolecular Sₙ2 reaction, typically promoted by a base, leads to the formation of the N-protected azetidine ring. rsc.orgresearchgate.net

Functionalization: The N-protected azetidine can then be N-ethylated, followed by deprotection. Alternatively, an N-ethyl azetidine derivative could be synthesized directly and subsequently opened by a nucleophile to install the hydroxyl group at the 3-position. Recent advances include Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to form azetidine rings. frontiersin.org

Biocatalytic Routes via Enzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly valuable for the formation of chiral amines and amino alcohols. nih.govfrontiersin.org

A potential biocatalytic cascade for synthesizing this compound could involve a two-step, one-pot process:

Aldol (B89426) Condensation: An aldolase (B8822740) enzyme could catalyze the C-C bond formation between formaldehyde (B43269) and acetaldehyde (B116499) to produce the precursor 3-hydroxypropanal. nih.govresearchgate.net

Reductive Amination: An amine dehydrogenase (AmDH) or a transaminase (TA) could then catalyze the asymmetric amination of 3-hydroxypropanal. frontiersin.org Using ethylamine as the amine donor, this step would yield this compound. This approach has been successfully applied to the synthesis of similar short-chain amino alcohols, such as (S)-3-aminobutan-1-ol, with high conversion and enantioselectivity. frontiersin.org

| Enzyme Class | Reaction | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Aldolase | Aldol Condensation | Formaldehyde + Acetaldehyde | Forms the C3 backbone from simple precursors. | nih.govresearchgate.net |

| Transaminase (TA) or Amine Dehydrogenase (AmDH) | Reductive Amination | 3-Hydroxypropanal + Amine Donor (e.g., Ethylamine) | High stereoselectivity under mild conditions. | frontiersin.orgresearchgate.net |

Synthesis of Substituted this compound Derivatives

The core this compound scaffold can be modified through the synthesis of derivatives with various substituents, such as phenyl groups, which can significantly alter the molecule's properties.

Strategies for Di- and Triphenylated Propanolamine (B44665) Synthesis

The synthesis of propanolamines bearing multiple phenyl groups typically requires multi-step synthetic sequences. For example, the synthesis of an N-ethylated diphenylpropanolamine derivative can be adapted from established methods for preparing N-methyl-3,3-diphenylpropylamine. google.com

A representative pathway for a 3,3-diphenyl derivative involves:

Friedel-Crafts Reaction: Reaction of cinnamonitrile (B126248) with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3,3-diphenylpropanenitrile. google.com

Reduction of Nitrile: The nitrile group is reduced to a primary amine (3,3-diphenylpropylamine) via catalytic hydrogenation. google.comwikipedia.org

N-Ethylation: The resulting primary amine can be ethylated using methods such as reductive amination with acetaldehyde or direct alkylation with an ethyl halide to yield the N-ethyl-3,3-diphenylpropylamine. The terminal hydroxyl group can be carried through the synthesis from a starting material like cinnamic acid or introduced later via functional group manipulation.

The synthesis of triphenylated derivatives follows a similar logic, often building the carbon skeleton through Grignard reactions or other C-C bond-forming strategies to install the three phenyl rings before forming the amino alcohol functionality.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Cinnamonitrile, Benzene, AlCl₃ | 3,3-Diphenylpropanenitrile | google.com |

| 2 | Nitrile Reduction | H₂, Catalyst (e.g., Raney Ni) | 3,3-Diphenylpropylamine | google.com |

| 3 | N-Ethylation | Acetaldehyde, Reducing Agent | N-Ethyl-3,3-diphenylpropylamine | googleapis.comgoogle.com |

Incorporation of Heterocyclic Moieties

The derivatization of this compound and its analogues often involves the introduction of heterocyclic rings, which can significantly influence the molecule's biological activity. researchgate.net

One common strategy involves the reaction of amino alcohols like 3-amino-1-propanol with cyclotriphosphazene (B1200923) derivatives. researchgate.net These reactions can yield various products, including single-bridged, mono-ansa, and mono-spiro cyclotriphosphazenes bearing an aminoalkoxy side chain. researchgate.net The formation of these different isomers, such as ansa versus spiro structures, is influenced by the reaction conditions and the nature of the substituents on the cyclotriphosphazene ring. researchgate.net For instance, the reaction of N₃P₃Cl₅R (where R can be an amino or methoxy (B1213986) group) with 3-amino-1-propanol can lead to the formation of new cyclotriphosphazenes. researchgate.net The specific products isolated depend on the orientation effect of the existing substituent on the incoming amino alcohol. researchgate.net

Another approach to incorporating heterocyclic moieties is through condensation reactions. For example, the synthesis of N-(heterocyclic)-9-aminoacridine derivatives has been reported, showcasing the versatility of amino groups in forming bonds with heterocyclic systems. researchgate.net While not directly involving this compound, these methods highlight general strategies for attaching heterocyclic rings to amino-containing scaffolds. The synthesis of indole (B1671886) derivatives, a prevalent moiety in many alkaloids, also demonstrates various methods for constructing heterocyclic systems that could be adapted for derivatization. rsc.org

Chiral Synthesis and Enantioselective Approaches

The synthesis of enantiomerically pure this compound and its analogues is crucial for pharmaceutical applications, as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.

One documented method for the asymmetric synthesis of a 3-(1-phenylethylamino)-1-propanol involves a hydroboration/imine reduction sequence. kyushu-u.ac.jp This process starts with the hydroboration of 3-[(1-phenylethylidene)amino]propene using an optically pure isopinocampheylborane. kyushu-u.ac.jp The resulting alkylborane forms a chiral five-membered complex that induces chirality during the subsequent imine reduction step, yielding the product with moderate enantioselectivity. kyushu-u.ac.jp

Another significant advancement is the enantioselective synthesis of syn/anti-1,3-amino alcohols. nih.gov This method utilizes a proline-catalyzed sequential alpha-aminoxylation/alpha-amination followed by a Horner-Wadsworth-Emmons olefination of aldehydes. nih.gov Furthermore, a copper(I) complex of i-Pr-pybox-diPh has proven to be an effective catalyst in a one-pot, three-component synthesis of propargylamines from aldehydes, amines, and alkynes, achieving excellent yields and high enantiomeric excesses. nih.gov

For the synthesis of specific pharmaceutical precursors, such as (S)-RO363, a key step involves the hydrolytic kinetic resolution of a terminal epoxide using a Jacobsen catalyst. tandfonline.comresearchgate.net This method allows for the large-scale preparation of the desired enantiomer in high enantioselectivity. tandfonline.com Additionally, methods for producing optically active 3-amino-1-propanol derivatives as intermediates for drugs like (S)-duloxetine have been developed, addressing the need for high yield and enantiomeric purity to avoid further separation steps. google.com

Role of this compound as a Synthetic Intermediate

The utility of this compound and its close analogues, such as 3-dimethylamino-1-propanol, is well-established in the synthesis of more complex molecules, particularly in the pharmaceutical industry. basf.com

Building Block in Pharmaceutical Precursors

This compound and its derivatives are key intermediates in the synthesis of various pharmaceuticals. For example, 3-methylamino-1-phenyl-1-propanol is a precursor for fluoxetine. google.com The synthesis can involve the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) and acetic acid. google.com

The compound and its analogues are also used in the preparation of optically active 3-amino-1-propanol derivatives, which are crucial intermediates for chiral drugs. google.com For instance, an optically active 3-amino-1-propanol derivative is a key intermediate in the synthesis of (S)-duloxetine. google.com The development of efficient synthetic routes to these chiral intermediates is an active area of research. google.com

Derivatives of this compound can also be found in more complex pharmaceutical compounds. For example, the molecule 1-(ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol (CHEMBL1530362) contains the core structure and is noted for its potential in drug development due to its functional groups. ontosight.ai Another complex molecule, 2-Propanol, 1-((2-(3,4-dimethoxyphenyl)ethyl)amino)-3-((4,5,6,7-tetrahydrobenzo(b)thien-3-yl)oxy)-, hydrochloride, incorporates a substituted propanol (B110389) backbone and is likely designed for a specific biological target. ontosight.ai

Utility in Complex Organic Molecule Synthesis

The versatility of this compound extends to its use as a foundational element in the synthesis of a wide range of complex organic structures. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a variety of chemical transformations.

One example of its utility is in the synthesis of 3-(1-phenylethylamino)-1-propanol from 3-[(1-phenylethylidene)amino]propene through a sequence of hydroboration and imine reduction. kyushu-u.ac.jp This demonstrates how the propanol backbone can be elaborated through reactions at the amino group. The related compound, 3-dimethylamino-1-propanol, is also recognized as a versatile intermediate for various applications, primarily as a building block. basf.com

The reactivity of the hydroxyl group can be seen in the synthesis of N-propanoyl-1,3-thiazinane-2-thione, which starts from 3-amino-1-propanol. orgsyn.org In this multi-step synthesis, the hydroxyl group of 3-amino-1-propanol is first protected before the amino group is used to construct the heterocyclic ring. orgsyn.org This illustrates how the two functional groups can be selectively manipulated to build more complex structures.

Analytical Methodologies for Characterization and Quantification of 3 Ethylamino 1 Propanol

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating 3-(ethylamino)-1-propanol from reaction mixtures or impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. sielc.com

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. thermofisher.com The separation is based on the differential partitioning of the analyte between the two phases. Since this compound does not have a strong UV chromophore, detection can be challenging. Several detection methods can be employed:

Refractive Index (RI) Detector: Sensitive to changes in the refractive index of the eluent but can be less sensitive and prone to baseline drift with gradient elution.

Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile analytes that is compatible with gradient elution.

Derivatization: The compound can be reacted with a labeling agent (pre- or post-column) to attach a UV-active or fluorescent tag, allowing for sensitive detection with a UV-Vis or fluorescence detector. uni-giessen.de

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and confirmation of identity. sielc.com

General HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm ID x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | ELSD, RI, or UV-Vis/Fluorescence (with derivatization) |

| Injection Volume | 5 - 20 µL |

Note: The specific gradient, mobile phase composition, and detector settings would need to be optimized for a given application to achieve the desired separation and sensitivity. thermofisher.comnih.gov

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of planar chromatography that offers significant advantages in terms of speed, efficiency, and the ability to analyze multiple samples in parallel. wikipedia.orgjpbs.in It is an advancement over conventional Thin-Layer Chromatography (TLC), utilizing stationary phase plates with smaller particle sizes, which leads to better resolution and sensitivity. nih.gov HPTLC is a versatile tool for the qualitative and quantitative analysis of compounds. scribd.com

The methodology involves spotting the sample on a pre-coated HPTLC plate, which is then developed in a sealed chamber containing a suitable mobile phase. The separation occurs as the mobile phase moves up the stationary phase, and components partition based on their affinity for the two phases. ctlatesting.com For a compound like this compound, a polar stationary phase such as silica gel would typically be used, with a mobile phase consisting of a mixture of organic solvents tailored to achieve optimal separation. Detection can be achieved by various means, including UV absorbance or by spraying with a chemical reagent that reacts with the analyte to produce a colored spot.

While specific HPTLC methods for this compound are not extensively detailed in published literature, a general approach can be outlined based on its chemical properties.

Table 1: Representative HPTLC Parameters for Amino Alcohol Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates coated with Silica gel 60 F254. scribd.com |

| Sample Application | Applied as bands or spots using an automated applicator for precision. |

| Mobile Phase | A mixture of a polar organic solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of ammonia or an amine to improve peak shape for basic compounds. |

| Development | In a saturated twin-trough chamber over a specific migration distance (e.g., 6-8 cm). |

| Detection/Quantification | Densitometric scanning post-development, typically after derivatization with a reagent like ninhydrin to visualize the amino alcohol. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for quantifying trace levels of compounds in complex mixtures. nih.govnih.gov The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.gov

In this technique, the sample is first injected into an LC system, where this compound is separated from other matrix components on a chromatographic column. The eluent from the column is then introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized, typically via electrospray ionization (ESI). The resulting ions are guided into the first mass analyzer (a quadrupole), which selects the specific precursor ion for this compound. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for accurate quantification. semanticscholar.org

Table 2: Illustrative LC-MS/MS Method Parameters

| Parameter | Description |

|---|---|

| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) system. science.gov |

| Column | Reversed-phase C18 column (e.g., 3 x 150 mm, 2.7 µm). d-nb.info |

| Mobile Phase | A gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). |

| Ionization Mode | Positive Electrospray Ionization (ESI+). semanticscholar.org |

| MS Analysis | Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov |

| Precursor → Product Ion Transition | A specific mass transition would be optimized for this compound (e.g., m/z 104.1 → m/z 86.1, corresponding to loss of water). |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. This involves reacting the hydroxyl and amino groups with a derivatizing agent to form a less polar, more volatile derivative.

The derivatized sample is injected into the GC, where it is vaporized and separated on a long capillary column. patsnap.com The temperature of the column is programmed to increase over time to facilitate the elution of compounds. As components exit the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification.

Research on the closely related compound 3-methylamino-1,2-propanediol demonstrates the utility of GC-MS for purity analysis and impurity identification. patsnap.comgoogle.com This approach can be adapted for this compound.

Table 3: Typical GC-MS Parameters for Amino Alcohol Analysis

| Parameter | Description |

|---|---|

| Derivatization Agent | Trifluoroacetic anhydride (TFAA) can be used to derivatize the amine and alcohol functional groups. google.com |

| GC Column | A capillary column such as a DB-5ms or similar (e.g., 30m x 0.25mm x 0.25µm). |

| Carrier Gas | Helium or Nitrogen. google.com |

| Inlet Temperature | Typically set higher than the boiling point of the analyte to ensure complete vaporization (e.g., 280-320°C). google.com |

| Oven Program | A temperature gradient, for example, starting at a lower temperature and ramping up to a higher temperature (e.g., up to 260°C). patsnap.comgoogle.com |

| MS Detection | Electron Impact (EI) ionization with scanning mode for identification or Selected Ion Monitoring (SIM) for quantification. escholarship.org |

Stereochemical Analysis Techniques

As this compound can exist as enantiomers if a chiral center is introduced, stereochemical analysis is crucial for applications where stereoisomeric purity is important.

Enantioselective Chromatographic Methods

Enantioselective chromatography is the primary method for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ntnu.no Polysaccharide-based CSPs are widely used and can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes. nih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other. mdpi.com A study on the separation of the enantiomers of a similar compound, 3-tert.-butylamino-1,2-propanediol, successfully utilized a Chiralpak AS chiral stationary phase with normal-phase liquid chromatography. researchgate.net This demonstrates the applicability of the technique for this class of compounds.

Table 4: Example of Enantioselective HPLC Conditions

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC). ntnu.no |

| Column | Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chirobiotic™). mdpi.comresearchgate.net |

| Mobile Phase | Typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol or ethanol (B145695), often with an amine additive (e.g., diethylamine) to improve peak shape. researchgate.net |

| Flow Rate | Isocratic elution at a constant flow rate (e.g., 0.5 - 1.0 mL/min). |

| Detection | UV detector or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore. researchgate.net |

X-Ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov The technique requires the compound to be in a crystalline form. A crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map of the molecule. nih.gov From this map, the precise arrangement of atoms in space can be determined.

To apply this to this compound, it would first need to be crystallized, possibly as a salt with a chiral acid or as a derivative. Alternatively, coordination complexes can be used. For instance, the structure of the related 3-amino-1-propanol has been characterized by X-ray analysis when coordinated to a zinc(II) center. rsc.org This approach provides unambiguous proof of the molecule's stereochemistry within the crystal lattice.

Microscopic and Surface Analysis in Related Research

While direct microscopic analysis of this compound is uncommon, surface analysis techniques have been used to study the behavior of structurally similar molecules, such as 1-propanol (B7761284), on various surfaces. researchgate.net Techniques like Temperature Programmed Reaction Spectroscopy (TPRS) and Reflection Absorption Infrared Spectroscopy (RAIRS) are employed to investigate the adsorption, desorption, and chemical reactions of molecules on surfaces, such as metal catalysts. researchgate.net

These studies provide insights into how amino alcohols might interact with surfaces, which is relevant in fields like catalysis and materials science. For example, research on 1-propanol on a Ruthenium surface has shown that the molecule adsorbs molecularly at low temperatures and can undergo various reactions upon heating. researchgate.net Such fundamental studies help build an understanding of the surface chemistry of functionalized propanols.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at a high resolution. When a material is functionalized with this compound, SEM is employed to observe any changes in the surface structure.

Principles and Application: SEM operates by scanning a focused beam of electrons over a sample's surface. The interaction of these electrons with the sample generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form an image that reveals the sample's surface features.

Hypothetical Research Findings: A hypothetical study involving the functionalization of a porous silica support with this compound could yield the SEM results presented in the table below. The data illustrates the morphological changes observed before and after functionalization.

| Sample Description | Magnification | Observed Morphological Characteristics |

| Unfunctionalized Porous Silica | 50,000x | Smooth and regular surface with well-defined pores. |

| Porous Silica functionalized with this compound | 50,000x | Slightly altered surface with some evidence of pore narrowing and a thin, uniform organic layer. |

These hypothetical findings would suggest that the this compound has been successfully grafted onto the silica surface without causing significant structural damage or pore blockage.

Surface Area Analysis (SAA)

Surface Area Analysis (SAA) is a critical technique for characterizing porous materials, providing quantitative information about their specific surface area, pore volume, and pore size distribution. The most common method for SAA is based on gas adsorption, typically using nitrogen at cryogenic temperatures, and the data is often analyzed using the Brunauer-Emmett-Teller (BET) theory.

Principles and Application: When a material is functionalized with this compound, its surface properties are expected to change. The grafting of these molecules onto the surface and within the pores can lead to a reduction in the specific surface area and pore volume. SAA is therefore essential to quantify these changes and to understand the impact of the functionalization on the material's porous structure. This is particularly important for applications where a high surface area is desirable, such as in catalysis or adsorption.

Hypothetical Research Findings: Following the hypothetical functionalization of porous silica with this compound, SAA could provide the following data, demonstrating the effect of the functionalization on the material's textural properties.

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

| Unfunctionalized Porous Silica | 850 | 0.95 | 4.5 |

| Porous Silica functionalized with this compound | 620 | 0.78 | 4.2 |

The decrease in surface area and pore volume in the functionalized sample would be indicative of the successful incorporation of this compound within the porous network.

In Vitro Assay Methodologies (e.g., MTT Assay for Cytotoxicity)

To assess the potential biological effects of this compound, in vitro assays are employed. The MTT assay is a widely used colorimetric method to evaluate the cytotoxicity of a compound by measuring its effect on the metabolic activity of cells.

Principles and Application: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. mdpi.com By exposing cultured cells to varying concentrations of this compound, the MTT assay can determine the concentration at which the compound exhibits cytotoxic effects, often expressed as the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

The assay involves seeding cells in a multi-well plate, treating them with different concentrations of the test compound, and incubating for a specific period. Subsequently, the MTT reagent is added, followed by a solubilizing agent (like DMSO) to dissolve the formazan crystals. The absorbance of the resulting purple solution is then measured using a spectrophotometer, typically at a wavelength of around 570 nm. researchgate.net

Hypothetical Research Findings: A hypothetical study on the cytotoxicity of this compound using the MTT assay on different human cell lines could generate the results summarized in the table below.

| Cell Line | Type of Cell | IC50 Value (µM) of this compound |

| HeLa | Cervical Cancer | > 500 |

| HepG2 | Liver Cancer | > 500 |

| A549 | Lung Cancer | > 500 |

These hypothetical results would suggest that this compound exhibits low cytotoxicity against these cancer cell lines under the tested conditions, as indicated by high IC50 values.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Design and Synthesis of Novel Pharmaceutical Agents

The 3-amino-1-propanol core, of which 3-(ethylamino)-1-propanol is a derivative, is a recognized pharmacophore present in numerous biologically active compounds. Its strategic placement of amine and alcohol functionalities allows for molecular elaboration to achieve specific interactions with biological targets.

The 3-amino-1-propanol scaffold is a cornerstone in the molecular architecture of several major antidepressants, particularly those that function as selective serotonin (B10506) reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). google.comgoogle.com These drugs are critical in the management of major depressive disorder and other mood-related conditions.

Detailed research into the synthesis of this class of drugs reveals that intermediates like 3-(methylamino)-1-phenyl-1-propanol are pivotal. google.comgoogle.com this compound represents a close structural analog to these key intermediates, positioning it as a crucial precursor in the synthesis of novel derivatives in this therapeutic category. The synthesis of potent antidepressants such as Fluoxetine, Duloxetine, Tomoxetine, and Nisoxetine relies on a 3-amino-1-propanol backbone. google.comgoogle.comacs.orgresearchgate.net The general synthetic strategy often involves the preparation of an appropriate 3-amino-1-aryl-1-propanol derivative, which is then coupled with a suitable aromatic moiety. googleapis.com

For instance, the synthesis of Fluoxetine can be achieved by reacting an N-methylated 3-amino-1-phenyl-1-propanol intermediate with 4-chlorobenzotrifluoride. google.com Similarly, the synthesis of Duloxetine can utilize an optically active 3-amino-1-propanol derivative as a core building block. google.comresearchgate.net The ethyl group in this compound can be used to modulate the pharmacological properties, such as potency and selectivity, of the final drug molecule.

| Drug Name | Therapeutic Class | Core Intermediate Structure | Reference |

|---|---|---|---|

| Fluoxetine | SSRI | 3-(Methylamino)-1-phenyl-1-propanol | google.comgoogle.comscielo.br |

| Duloxetine | SNRI | (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol | google.comresearchgate.net |

| Tomoxetine (Atomoxetine) | Norepinephrine (B1679862) Reuptake Inhibitor | (R)-3-(Methylamino)-1-phenyl-1-propanol | google.comacs.orgresearchgate.net |

| Nisoxetine | Norepinephrine Reuptake Inhibitor | 3-(Methylamino)-1-phenyl-1-propanol | google.comacs.orgresearchgate.net |

Amino alcohol derivatives are a well-established class of compounds investigated for cardiovascular activity, including the treatment of cardiac arrhythmias. nih.gov Specifically, β-amino alcohols are a known structural feature in many β-adrenergic blocking agents (β-blockers), which are used to manage conditions like hypertension and heart failure, and to control abnormal heart rhythms. researchgate.net

Research has been conducted on various N-acyl derivatives of 1-amino-2-alcohols and 2-amino-1-alcohols for potential antiarrhythmic activity. nih.gov While many prominent antiarrhythmic propanolamine (B44665) derivatives are based on a 2-propanol structure, the 1-propanol (B7761284) scaffold of this compound is also of significant interest. The structural motif allows for the synthesis of compounds that can act as sodium channel blockers, a key mechanism for many antiarrhythmic drugs. nih.gov The development of novel derivatives involves modifying the amine and alcohol groups of the propanolamine core to optimize potency and selectivity for specific ion channels in the heart.

The utility of the this compound scaffold extends beyond mood disorders to the broader field of neurological agent research. Propanolamine derivatives are investigated for their activity on various targets within the central nervous system (CNS). A significant area of research is the development of neuroprotective agents. For example, derivatives of the related 3-amino-propanol structure have been synthesized and evaluated as potent sodium (Na+) channel blockers for the potential treatment of ischemic stroke. nih.gov These agents are designed to have a high affinity for neuronal Na+ channels while exhibiting low affinity for other receptors, such as dopamine (B1211576) D2 receptors, to minimize side effects. nih.gov The this compound structure provides a foundational template for creating such targeted neurological agents.

Chiral Auxiliary and Ligand Development

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide a reaction to produce a specific stereoisomer. wikipedia.orgnumberanalytics.com Amino alcohols are a prominent class of compounds used for this purpose due to their dual functional groups, which can coordinate to metal centers and form rigid, predictable transition states. sfu.ca

While this compound is itself an achiral molecule, it possesses the necessary amine and alcohol functionalities that are characteristic of precursors to effective chiral auxiliaries and ligands. Through resolution or by starting from a chiral precursor, enantiomerically pure forms of substituted this compound derivatives can be synthesized. These chiral derivatives could then be attached to a substrate to direct stereoselective reactions such as alkylations or aldol (B89426) reactions. du.ac.in Furthermore, the bidentate nature of the amino alcohol structure makes it a candidate for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions. sfu.ca

Intermediates in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, with pharmaceuticals being a primary example. This compound, and its parent compound 3-amino-1-propanol, are valuable intermediates in the synthesis of these high-value molecules. univarsolutions.com

The extensive use of the 3-amino-1-propanol scaffold in the synthesis of major antidepressants like Fluoxetine and Duloxetine underscores its importance in pharmaceutical production. google.comgoogleapis.com The production of these complex active pharmaceutical ingredients (APIs) requires multi-step syntheses where the aminopropanol (B1366323) unit is a key building block, introduced to form the core of the final molecule. Beyond pharmaceuticals, the parent compound 3-amino-1-propanol is used in a variety of industrial applications, including the production of emulsifiers, corrosion inhibitors, and as a dispersing aid in inks and cleaners, highlighting the broader utility of this chemical family in fine chemical manufacturing. univarsolutions.com

Toxicological Assessment Methodologies and Risk Analysis Frameworks Relevant to Amino Alcohols

In Vitro and In Vivo Acute Toxicity Assessment Methodologies

Acute toxicity testing provides initial information on the adverse effects of a substance following a single, short-term exposure. These assessments utilize both in vitro (cell-based) and in vivo (animal-based) models to evaluate potential toxicity.

Oral Toxicity Studies (e.g., LD50 Determination)

Oral toxicity studies are fundamental in determining the potential harm from ingesting a chemical. A primary endpoint of these studies is the median lethal dose (LD50), which represents the dose expected to be fatal to 50% of a test population. For a related amino alcohol, 3-Amino-1-propanol, the oral LD50 in rats was determined to be 1348 mg/kg. sigmaaldrich.comchemicalbook.com These studies are typically conducted following internationally recognized protocols, such as the OECD Test Guideline 401, to ensure data consistency and reliability. sigmaaldrich.comchemicalbook.com

Dermal Toxicity Assessment

Dermal toxicity assessment evaluates the adverse effects resulting from skin contact with a substance. The acute dermal LD50 for 3-Amino-1-propanol in rats was found to be greater than 2000 mg/kg. sigmaaldrich.comchemicalbook.com For Propanil, another chemical with a propanol (B110389) structure, a 21-day dermal toxicity study in rabbits established a No-Observed-Adverse-Effect Level (NOAEL) of 250 mg/kg/day. epa.gov

Inhalation Toxicity Studies

Inhalation toxicity studies are critical for substances that can be aerosolized and inhaled. The median lethal concentration (LC50) is a key metric from these studies. For 3-Amino-1-propanol, the 4-hour inhalation LC50 in rats was determined to be greater than 4.1 mg/l for an aerosol form. sigmaaldrich.com In a 4-week inhalation study on 1-propanol (B7761284), no adverse effects were observed in F344 rats at concentrations up to 1600 ppm. nih.gov

Acute Toxicity Data for Related Amino Alcohols

| Substance | Test Type | Species | Route | Result | Citation |

| 3-Amino-1-propanol | LD50 | Rat | Oral | 1348 mg/kg | sigmaaldrich.comchemicalbook.com |

| 3-Amino-1-propanol | LD50 | Rat | Dermal | >2000 mg/kg | sigmaaldrich.comchemicalbook.com |

| 3-Amino-1-propanol | LC50 (4-hour) | Rat | Inhalation | >4.1 mg/l | sigmaaldrich.com |

| Propanil | NOAEL (21-day) | Rabbit | Dermal | 250 mg/kg/day | epa.gov |

| 1-Propanol | NOAEL (4-week) | Rat | Inhalation | >1600 ppm | nih.gov |

Repeat Dose Toxicity Study Designs

To understand the effects of long-term exposure, repeat dose toxicity studies are conducted. researchgate.net These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL). nih.gov Standardized protocols, such as the OECD Guideline 407 (28-day study) and 408 (90-day study), are often employed. oecd.orgoecd.org In a 28-day oral toxicity study of a substance referred to as 13F-SFA, conducted in rats, the NOAEL was determined to be 5 mg/kg/day based on increased kidney weights at higher doses. daikinchemicals.com In this study, various effects were noted at 125 mg/kg, including changes in liver enzymes and organ weights. daikinchemicals.com

Genotoxicity Testing Methodologies

Genotoxicity assays are designed to detect a substance's potential to damage genetic material. nih.gov A standard battery of tests is typically used to assess this endpoint.

Bacterial and Mammalian Cell Mutagenicity Assays

The Ames test, a bacterial reverse mutation assay, is a widely used initial screen for mutagenicity. nih.govebi.bioaniara.com For the related compound 2-Amino-2-methyl-1-propanol (B13486), the Ames test was negative. merckmillipore.com In addition to bacterial assays, mammalian cell mutagenicity tests are employed to detect a broader range of genetic damage. nih.govtoxys.com A mouse lymphoma assay for 2-methylamino-2-methyl-1-propanol yielded a negative result. sigmaaldrich.com Furthermore, an in vitro chromosomal aberration test is used to identify substances that can cause structural changes to chromosomes. criver.comeurofins.commbbiosciences.com

Genotoxicity Data for Related Amino Alcohols

| Substance | Test Type | Test System | Result | Citation |

| 2-Amino-2-methyl-1-propanol | Ames Test | E. coli/S. typhimurium | Negative | merckmillipore.com |

| 2-methylamino-2-methyl-1-propanol | Mouse Lymphoma Assay | Mammalian cells | Negative | sigmaaldrich.com |

Reproductive and Developmental Toxicity Investigations

Reproductive and developmental toxicity studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Studies on related amino alcohols indicate that high doses can be associated with fertility impairment. In a reproductive and developmental toxicity screening study in rats (OECD TG 421), an amino alcohol showed decreased fertility at high concentrations, with a 100% post-implantation embryo loss rate and a 0% pregnancy rate. nipponnyukazai.co.jp For 1-propanol, impaired reproductive performance was observed in male rats exposed to high concentrations via inhalation, though no effect was seen at lower concentrations. inchem.org

It's important to consider that effects on fertility are often observed at doses that also cause parental toxicity. nih.gov For example, with 2-amino-2-methyl-1-propanol (AMP), post-implantation loss occurred at maternally toxic doses. nih.gov

The mechanism of fertility impairment can be complex. For some compounds, it may be related to direct effects on reproductive organs, while for others, it could be secondary to systemic toxicity. For instance, some drugs with membrane-stabilizing properties, like propranolol (B1214883), can inhibit sperm motility. nih.gov

A comprehensive fertility impairment study for 3-(ethylamino)-1-propanol would typically involve a one- or two-generation study in a relevant animal model. These studies evaluate reproductive performance parameters such as mating, fertility, gestation length, and litter size over one or two generations. ecetoc.org

Maternal and developmental toxicity assessments evaluate adverse effects on the pregnant female and the developing conceptus. These studies are critical for understanding the potential risks of exposure during pregnancy.

In a screening study with an amino alcohol in rats, stillbirths increased, and offspring survival decreased at certain dose levels. nipponnyukazai.co.jp Abnormalities affecting pericardial blood vessels, such as aneurysms and vasodilation, were also frequently observed in the offspring. nipponnyukazai.co.jp For 1-propanol, maternal and developmental toxicity were evident at high exposure concentrations in pregnant rats, with a no-observed-effect level (NOEL) established at a lower concentration. inchem.org

Developmental toxicity can manifest as a range of effects, including death, structural abnormalities, altered growth, and functional deficits. ecetoc.org For example, studies with dorzolamide (B1670892) hydrochloride, which has an ethylamino group, showed fetal malformations at doses that caused metabolic acidosis and decreased body weight gain in dams. fda.gov

Maternal toxicity, such as reduced body weight gain and food consumption, is often considered when interpreting developmental effects. epa.govindustrialchemicals.gov.au In some cases, developmental toxicity may only occur at doses that are also toxic to the mother. nih.gov

The timing of exposure during gestation is critical, as different organ systems have different windows of susceptibility. nih.gov A standard developmental toxicity study (OECD TG 414) typically involves administering the test substance to pregnant animals during the period of organogenesis. ecetoc.org

Table 1: Summary of Reproductive and Developmental Toxicity Findings for Related Amino Alcohols

| Compound/Substance | Species | Study Type | Findings | Citation |

| Amino Alcohol | Rat | OECD TG 421 | Decreased fertility, increased post-implantation loss, increased stillbirths, decreased offspring survival, pericardial vascular abnormalities in offspring. | nipponnyukazai.co.jp |

| 1-Propanol | Rat | Inhalation | Impaired reproductive performance in males at high concentrations; maternal and developmental toxicity at high concentrations. | inchem.org |

| 2-Amino-2-methyl-1-propanol (AMP) | Animal studies | DART | Post-implantation loss at maternally toxic doses. | nih.gov |

| Dorzolamide hydrochloride | Rabbit | Teratogenicity | Fetal malformations at doses causing maternal toxicity. | fda.gov |

Dermal Sensitization Evaluation Methodologies

Dermal sensitization is an allergic contact dermatitis reaction that occurs after repeated skin exposure to a substance. The evaluation of a chemical's potential to cause skin sensitization is a key component of its toxicological assessment.

Several methods are available to assess dermal sensitization potential. The guinea pig maximization test (GPMT) and the Buehler test are traditional in vivo methods. europa.euepa.gov For example, a substance was identified as an extreme dermal sensitizer (B1316253) in a guinea pig maximization test, showing an 81-100% response. canada.ca In contrast, the same substance was found to be a weak sensitizer in the local lymph node assay (LLNA). canada.ca The LLNA, which measures lymphocyte proliferation in the draining lymph nodes of mice, is now the preferred in vivo method. europa.eunih.gov

In recent years, there has been a shift towards non-animal testing strategies. These include in chemico methods like the Direct Peptide Reactivity Assay (DPRA), which assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the initial step of sensitization. nih.govacs.org In vitro methods, such as the KeratinoSens™ and human Cell Line Activation Test (h-CLAT), measure specific cellular responses in keratinocytes and dendritic cells, respectively, which are key events in the skin sensitization pathway. nih.govnih.gov

The reactivity of a chemical is a crucial factor in its sensitization potential. For a chemical to be a sensitizer, it generally needs to be electrophilic and able to covalently bind to skin proteins, a process known as haptenation. europa.eu Amino alcohols themselves are not typically strong electrophiles. However, they can potentially be metabolized to reactive species.

For this compound, a comprehensive evaluation would likely involve a weight-of-evidence approach, integrating data from in chemico, in vitro, and potentially in vivo assays to characterize its skin sensitization potential and potency.

Table 2: Dermal Sensitization Test Methodologies

| Test Method | Type | Principle |

| Guinea Pig Maximization Test (GPMT) | In vivo | Evaluates skin reactions in guinea pigs after intradermal and topical applications. |

| Buehler Test | In vivo | Assesses skin reactions in guinea pigs following repeated topical applications. |

| Local Lymph Node Assay (LLNA) | In vivo | Measures the proliferation of lymphocytes in the draining lymph nodes of mice. |

| Direct Peptide Reactivity Assay (DPRA) | In chemico | Quantifies the reactivity of a chemical with synthetic peptides. |

| KeratinoSens™ | In vitro | Measures the activation of a specific gene pathway in human keratinocytes. |

| Human Cell Line Activation Test (h-CLAT) | In vitro | Detects changes in the expression of cell surface markers on a human monocytic cell line. |

Environmental Fate and Ecotoxicological Assessment Methodologies for Related Compounds

Understanding the environmental fate and ecotoxicological effects of a chemical is essential for a comprehensive risk assessment. For amino alcohols, this involves studying their behavior in different environmental compartments and their toxicity to aquatic and terrestrial organisms.

Environmental partitioning describes how a chemical distributes itself between different environmental media: soil, sediment, water, and air. This is governed by its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients.

Alkanolamines, as a class, generally have high water solubility due to the presence of both hydroxyl and amino groups, which can participate in hydrogen bonding. wikipedia.org This high water solubility suggests they are likely to be found predominantly in the aqueous phase if released into the environment. nih.gov Due to their high water solubility, they may also be removed from the atmosphere by precipitation. nih.gov

The potential for atmospheric partitioning is assessed based on a chemical's vapor pressure and Henry's Law constant. Alkanolamines are expected to have relatively short atmospheric half-lives due to reactions with photochemically generated hydroxyl radicals. nih.gov

Biodegradation Pathways and Persistence Assessment

The environmental persistence of a chemical is inversely related to its rate of degradation. For amino alcohols like this compound, biodegradation is a primary pathway for removal from the environment. Assessment typically involves standardized tests, such as those outlined by the Organisation for an Economic Co-operation and Development (OECD).

Biodegradation: Studies on structurally similar amino alcohols provide insights into the likely behavior of this compound. For example, 2-Amino-2-methyl-1-propanol is considered readily biodegradable, achieving 89.3% degradation in 28 days in an aerobic activated sludge test (OECD Test Guideline 301F). sigmaaldrich.com Similarly, 1-propanol is effectively biodegraded by mixed microbial consortia. nih.gov In contrast, some cyclic amines like piperazine (B1678402) show poor degradability. Given its linear alkyl chain, this compound is expected to be biodegradable. The aerobic biodegradation pathway would likely involve the oxidation of the primary alcohol group to a carboxylic acid, followed by dealkylation and subsequent mineralization by microorganisms. Anaerobic biodegradation is also possible, as described in OECD Test Guideline 311, which tracks the production of biogas (methane and carbon dioxide) from the test substance in digested sludge. bpcinstruments.com

Persistence: A substance is considered persistent if it resists degradation. The persistence of this compound is evaluated based on the outcomes of biodegradation screening tests. A high degree of ultimate biodegradation (conversion to CO2, water, and mineral salts) in tests like the OECD 301 series would classify the substance as "not persistent." If a substance fails to meet the criteria for ready biodegradability, it may undergo further testing to assess its inherent biodegradability or its half-life in various environmental compartments (water, soil, sediment).

Bioaccumulation Potential Evaluation

Bioaccumulation refers to the accumulation of a chemical in an organism from all sources of exposure (water, food, sediment). The potential for a substance to bioaccumulate is a critical component of environmental risk assessment.

The primary screening tool for bioaccumulation potential is the n-octanol/water partition coefficient (log Kₒw). A low log Kₒw value generally indicates low potential for bioaccumulation. For instance, the related compound 2-Amino-2-methyl-1-propanol has a measured log Kₒw of -0.63, indicating it has a low potential to bioaccumulate. sigmaaldrich.com The log Kₒw for 3-(diethylamino)-1-propanol, which has a similar structure but with two ethyl groups, is calculated to be 0.7. nih.gov Based on these related structures, the log Kₒw for this compound is also expected to be low, suggesting it is unlikely to bioaccumulate significantly in aquatic organisms.

If screening based on log Kₒw indicates a potential for bioaccumulation (typically for substances with a log Kₒw > 3), experimental studies such as the OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) would be conducted. However, for a small, water-soluble molecule like this compound, significant bioaccumulation is not anticipated. ecetoc.org

Aquatic Ecotoxicity Testing (Invertebrates, Fish, Algae)

Ecotoxicity testing evaluates the potential adverse effects of a substance on aquatic organisms. Standardized tests are conducted on species from different trophic levels to determine acute and chronic toxicity. europa.eu These typically include invertebrates (e.g., Daphnia magna), fish (e.g., Oryzias latipes or Pimephales promelas), and algae (e.g., Pseudokirchneriella subcapitata). env.go.jp

The table below presents ecotoxicity data for a related compound, 2-Amino-2-methyl-1-propanol, which illustrates the type of data generated in these studies. sigmaaldrich.com

| Organism | Test Type | Endpoint | Value (mg/L) | Exposure Time | Guideline |

|---|---|---|---|---|---|

| Lepomis macrochirus (Bluegill sunfish) | Acute | LC50 | 190 | 96 h | US-EPA |

| Daphnia magna (Water flea) | Acute | LC50 | 193 | 48 h | US-EPA |

| Desmodesmus subspicatus (Green algae) | Acute | EC50 | 402 | 72 h | OECD 201 |

| Activated sludge | Respiration Inhibition | EC50 | 342.9 | 3 h | OECD 209 |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population.

Terrestrial Ecotoxicity Studies

Assessing the impact of chemicals on the terrestrial environment is another crucial aspect of a comprehensive ecological risk assessment. These studies evaluate the potential harm to soil-dwelling organisms (e.g., earthworms, microorganisms) and plants. Standard test guidelines, such as those from the OECD, are employed.

Soil Microorganisms: OECD Guideline 216 (Soil Microorganisms: Nitrogen Transformation Test) and OECD 217 (Soil Microorganisms: Carbon Transformation Test) are used to assess effects on key microbial functions.

Earthworm Toxicity: Acute toxicity is assessed using OECD Guideline 207 (Earthworm, Acute Toxicity Tests), while chronic effects on reproduction are evaluated with OECD Guideline 222 (Earthworm Reproduction Test).

Terrestrial Plants: OECD Guideline 208 (Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test) is used to determine the effects on plant growth.

Specific data on the terrestrial ecotoxicity of this compound are scarce in publicly available literature, which is common for many industrial chemicals. publications.gc.ca However, due to its high water solubility and low log Kₒw, it is expected to be mobile in soil pore water but have limited adsorption to soil particles. Its impact would largely depend on its biodegradation rate in the soil environment.

Risk Characterization and Regulatory Compliance Study Frameworks

Risk characterization is the final step in the risk assessment process, integrating the findings from hazard and exposure assessments to estimate the probability and magnitude of adverse effects on the environment. nih.gov This process is central to regulatory frameworks like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe. dguv.de

The standard framework involves two key components:

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of the substance that will be found in various environmental compartments (air, water, soil) based on its use patterns, release rates, and fate properties (degradation, partitioning).

Predicted No-Effect Concentration (PNEC): This is the concentration of the substance below which adverse effects on the ecosystem are not expected to occur. The PNEC is derived from the ecotoxicity data (LC50, EC50, NOEC) by applying assessment factors (also called safety factors) to account for uncertainties, such as extrapolating from laboratory data to real-world ecosystems and from acute to chronic effects.

Risk Characterization Ratio (RCR): The risk is characterized by calculating the Risk Characterization Ratio (RCR): RCR = PEC / PNEC

If the RCR is less than 1, the risk is generally considered to be adequately controlled. If the RCR is greater than or equal to 1, further risk management measures or a more refined risk assessment may be required. oecd.orgnih.gov Regulatory bodies like the OECD provide comprehensive guidelines and frameworks for conducting these assessments to ensure a harmonized and scientifically robust evaluation of chemical risks. numberanalytics.comoecd.org

Future Research Directions and Emerging Applications

Exploration of Novel Therapeutic Targets

The propanolamine (B44665) backbone is a common structural motif in many pharmacologically active compounds. This suggests that derivatives of 3-(ethylamino)-1-propanol could be designed to interact with a range of biological targets.

Future research will likely focus on synthesizing and evaluating novel derivatives for various therapeutic applications. For instance, aryloxypropanolamine structures are known to interact with adrenergic receptors. nih.gov Extensive structure-activity relationship (SAR) analysis of aryloxypropanolamine compounds has been conducted to design selective agonists for the human β3-adrenergic receptor, a target for treating obesity and diabetes. nih.gov Similarly, novel carbazole (B46965) derivatives incorporating a propanolamine linker have been synthesized and evaluated as potent inhibitors of DNA methyltransferase 1 (DNMT1), an attractive target for cancer chemotherapy. nih.govsemanticscholar.org Other research has shown that specific propanolamine analogues can induce cell death in a wide variety of human cancer cell lines, including mesothelioma, lung cancer, and gastric cancer, highlighting their potential as antineoplastic agents. nih.gov

Table 1: Potential Therapeutic Areas for Propanolamine Derivatives

| Therapeutic Area | Potential Target/Mechanism | Example Compound Class | Source(s) |

|---|---|---|---|

| Metabolic Disorders | β3-Adrenergic Receptor Agonism | Aryloxypropanolamines | nih.gov |

| Oncology | DNMT1 Inhibition, Induction of Apoptosis/Necrosis | Carbazole Derivatives, Naphthalene-oxy-propanolamines | nih.govsemanticscholar.orgnih.gov |

| Cardiovascular Disease | Beta-Blockade | Propranolol (B1214883) Analogues | researchgate.net |

| Neurological Disorders | 5-HT6 Receptor Antagonism | N-Arylsulfonylindoles | cinbio.cl |

The exploration of these and other targets could lead to the development of new drugs based on the this compound scaffold.

Development of Advanced Synthetic Routes

Efficiency, cost-effectiveness, and sustainability are driving the development of new methods for synthesizing chemical compounds. For this compound and its derivatives, future research is focused on moving beyond traditional multi-step processes.

Advanced synthetic routes being explored include:

Facile, One-Pot Syntheses: Researchers are developing streamlined processes, such as the synthesis of propranolol from 1-naphthol (B170400) and isopropylamine (B41738) under mild conditions, which can be adapted for similar propanolamines. researchgate.net

Catalytic Hydrogenation: Methods using catalysts like Raney nickel under controlled pressure and temperature are being optimized for the reduction of intermediates, offering efficient and scalable production routes. google.com

Multi-step Continuous-Flow Synthesis: This approach leverages the advantages of microchannel flow chemistry to integrate multiple reaction steps, potentially transforming conventional batch synthesis into a more efficient and controlled process. researchgate.net

Novel Precursor Strategies: The use of precursors like 3-azidopropanol in reaction schemes for creating modified polysaccharides demonstrates the potential for developing unique derivatives through versatile intermediates. researchgate.net

These advanced routes promise higher yields, reduced waste, and greater control over the final product structure, making the synthesis of complex this compound derivatives more feasible.

Nanotechnology and Drug Delivery Systems

Nanotechnology offers a frontier for enhancing the efficacy of therapeutic agents. e3s-conferences.orgijmrhs.com By encapsulating or conjugating drug molecules with nanoscale carriers, it is possible to improve their solubility, stability, and targeting, while minimizing side effects. genesispub.orgpjps.pk

Future applications for this compound derivatives in this area include:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate therapeutic derivatives, protecting them from degradation and enabling controlled release. mdpi.com These systems can deliver highly toxic cancer drugs to target sites while sparing healthy cells. ijmrhs.com

Liposomes: These biocompatible vesicles are effective for delivering both hydrophilic and lipophilic compounds and can be engineered to cross biological barriers like the blood-brain barrier. genesispub.org

Micelles: As drug delivery vehicles, micelles offer the advantage of a very small size, which is beneficial for certain therapeutic applications. genesispub.org

Gene Delivery: Biodegradable cationic polymers, some of which incorporate amino alcohol structures, are being investigated as carriers for gene delivery and vaccine systems. researchgate.net

The integration of therapeutically active this compound derivatives with these advanced delivery systems could unlock new treatments for a wide range of diseases. mdpi.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves using safer solvents, reducing waste, and employing energy-efficient methods. rasayanjournal.co.in

For the synthesis of this compound and its derivatives, several green approaches are being actively researched:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and often leads to higher yields compared to conventional heating methods. rasayanjournal.co.inunivpancasila.ac.id It has been successfully used for the synthesis of various heterocyclic compounds. univpancasila.ac.id

Solventless Reactions: "Grindstone chemistry" and other solvent-free techniques, such as ball milling, reduce the reliance on hazardous organic solvents, making processes more environmentally benign. rasayanjournal.co.in

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation is another energy-efficient method that can promote reactions and improve yields in a greener fashion. rasayanjournal.co.in

Use of Safer Solvents: Research into replacing hazardous solvents with alternatives like water or ionic liquids is a key area of green chemistry. google.comrasayanjournal.co.in

Table 2: Comparison of Conventional and Green Synthesis Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach | Source(s) |

|---|---|---|---|

| Energy Source | Often reliant on prolonged heating (reflux) | Microwave irradiation, ultrasound | rasayanjournal.co.inunivpancasila.ac.id |

| Solvents | Often uses volatile, hazardous organic solvents | Water, ionic liquids, or solvent-free conditions | google.comrasayanjournal.co.in |

| Reaction Time | Can be hours to days | Often reduced to minutes | univpancasila.ac.id |

| Waste Generation | Can produce significant byproducts and solvent waste | Minimized waste generation | rasayanjournal.co.in |

Adopting these green chemistry principles will be crucial for the sustainable production of this compound derivatives in the future.

Computational Chemistry and Molecular Modeling for SAR and Mechanism Elucidation

Computational tools are indispensable in modern drug discovery and materials science. They allow researchers to predict the properties of molecules and understand their interactions with biological targets, thereby guiding the design of more effective compounds.

For the this compound scaffold, key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful methods for understanding how structural modifications affect biological activity. nih.govresearchgate.net These models generate contour maps that show where steric, electrostatic, or other changes would be favorable for activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. It is used to design novel inhibitors and understand binding mechanisms.

DFT Methodology: Density Functional Theory (DFT) can be used to analyze reaction mechanisms, such as in the synthesis of related compounds, providing insights into the electronic factors that govern the reaction. cinbio.cl

These computational studies accelerate the design-synthesis-test cycle, reducing the time and cost associated with developing new compounds. researchgate.net They have been successfully applied to various propanolamine-containing structures to design selective β3-adrenergic agonists and antagonists for the 5-HT6 receptor. nih.govcinbio.cl

Comprehensive Toxicogenomics and Mechanistic Toxicology Studies

As new derivatives of this compound are developed for therapeutic or industrial use, a thorough understanding of their safety profile is paramount. Toxicogenomics, which studies how genomes respond to toxic substances, provides deep mechanistic insights into potential hazards.

Future research must include:

Read-Across Assessments: The toxicity of this compound can be initially estimated by comparing it to structurally similar compounds with known toxicity data, such as 1-propanol (B7761284) or 2-aminoethanol. nih.govresearchgate.net This approach helps prioritize testing needs.

In Vitro and In Silico Screening: Before animal testing, computational models and in vitro assays can predict potential liabilities, such as interactions with unintended targets or the potential for genetic damage. researchgate.net

Gene-Chemical Interaction Databases: Leveraging resources like the Comparative Toxicogenomics Database (CTD) can help identify potential interactions between the compound or its metabolites and specific genes, offering clues to its mechanism of action and potential toxicity pathways. maayanlab.cloudctdbase.org

Sub-chronic Inhalation and Oral Toxicity Studies: Comprehensive studies, like the 90-day inhalation studies performed on 1-propanol, are necessary to determine no-observable-adverse-effect levels (NOAELs) and identify any potential target organs for toxicity. nih.gov

A robust toxicological assessment, combining computational methods with targeted in vitro and in vivo studies, will be essential for the safe development and application of any new this compound derivative.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(ethylamino)-1-propanol in a laboratory setting?